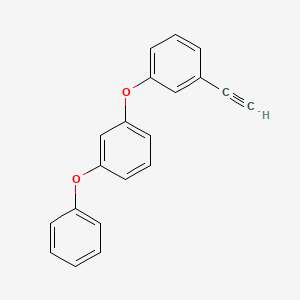

1-Ethynyl-3-(3-phenoxyphenoxy)benzene

Description

Contextualization of Alkynylaryl Ethers in Contemporary Organic Synthesis

Alkynylaryl ethers, the class of compounds to which 1-Ethynyl-3-(3-phenoxyphenoxy)benzene belongs, are valuable building blocks in modern organic synthesis. The presence of the ethynyl (B1212043) (acetylenic) group provides a site for a wide array of chemical transformations. Most notably, it serves as a key reactant in cross-coupling reactions, such as the Sonogashira coupling, which is instrumental in the formation of carbon-carbon bonds. rsc.orgresearchgate.net This reactivity allows for the construction of complex, conjugated systems that are central to the development of novel organic electronic materials. rsc.org

Furthermore, the terminal alkyne can undergo cycloaddition reactions, polymerization, and other additions, making alkynylaryl ethers versatile precursors for a diverse range of molecular structures. The thermal crosslinking of ethynyl groups is a particularly important application, leading to the formation of highly stable polymer networks. sci-hub.se

Chemical Significance of the Phenoxyphenoxy Substructure in Molecular Design

The phenoxyphenoxy substructure is a well-established motif in the design of high-performance polymers and advanced materials. Its key attributes include:

Thermal and Oxidative Stability: The aromatic ether linkages are inherently resistant to high temperatures and oxidative degradation, imparting exceptional stability to molecules containing this group.

Flexibility and Processability: The ether linkage provides a degree of rotational freedom to the polymer backbone, which can enhance the solubility and processability of the resulting materials without significantly compromising their thermal properties.

Amorphous Nature: The non-linear, kinked structure of the meta-substituted phenoxyphenoxy group can disrupt polymer chain packing, leading to amorphous materials with good mechanical properties.

Compounds incorporating the phenoxyphenoxy moiety are often used as intermediates in the synthesis of complex molecules for applications in materials science, including polymers and dyes. rsc.org

Overview of Current Academic Research Trajectories for this compound

While specific research focusing solely on this compound is not extensively documented in readily available literature, its structure suggests several clear research trajectories based on the known reactivity of its functional groups and the properties of related materials.

Monomer for High-Performance Polymers: A primary area of investigation for this compound is its use as a monomer in the synthesis of advanced polymers. The ethynyl group can be polymerized through various mechanisms, including thermal crosslinking, to produce highly cross-linked, thermally stable resins. sci-hub.se The incorporation of the phenoxyphenoxy unit is expected to impart desirable properties such as high thermal stability, good mechanical strength, and excellent processability to the resulting polymers. These materials are potential candidates for applications in the aerospace and electronics industries, where resistance to extreme conditions is paramount.

Building Block for Functional Materials: The reactivity of the alkyne group makes this compound a valuable building block for the synthesis of more complex functional molecules. Through reactions like the Sonogashira coupling, it can be incorporated into larger conjugated systems. researchgate.net Such materials are of interest for their potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. rsc.org

Modification of Existing Polymers: Another research avenue involves grafting this compound onto existing polymer backbones. The ethynyl group can serve as a reactive handle for post-polymerization modification, allowing for the introduction of the thermally stable and flexible phenoxyphenoxy moiety to tailor the properties of commodity polymers.

| Research Area | Rationale | Potential Application |

|---|---|---|

| High-Performance Polymers | Thermal crosslinking of the ethynyl group and the inherent stability of the phenoxyphenoxy substructure. sci-hub.se | Aerospace components, electronic encapsulants. |

| Organic Electronics | Use as a building block for larger conjugated systems via Sonogashira coupling. rsc.orgresearchgate.net | OLEDs, OPVs, and organic field-effect transistors (OFETs). |

| Polymer Modification | Reactive ethynyl group allows for grafting onto other polymer chains. | Enhancing thermal and mechanical properties of existing polymers. |

Structure

3D Structure

Properties

CAS No. |

75142-98-2 |

|---|---|

Molecular Formula |

C20H14O2 |

Molecular Weight |

286.3 g/mol |

IUPAC Name |

1-ethynyl-3-(3-phenoxyphenoxy)benzene |

InChI |

InChI=1S/C20H14O2/c1-2-16-8-6-11-18(14-16)22-20-13-7-12-19(15-20)21-17-9-4-3-5-10-17/h1,3-15H |

InChI Key |

ZGOUXBLIRAFZAC-UHFFFAOYSA-N |

Canonical SMILES |

C#CC1=CC(=CC=C1)OC2=CC=CC(=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Investigations of 1 Ethynyl 3 3 Phenoxyphenoxy Benzene

Reactivity Profiling of the Terminal Ethynyl (B1212043) Group

The terminal ethynyl group (–C≡CH) is a highly versatile functional group in organic synthesis, known for its participation in a variety of addition, cycloaddition, and polymerization reactions.

Alkyne Addition Reaction Mechanisms

The triple bond of the ethynyl group is electron-rich, making it susceptible to attack by electrophiles. However, compared to alkenes, alkynes are generally less reactive towards electrophilic addition. This is attributed to the greater electronegativity of the sp-hybridized carbon atoms and the formation of a less stable vinyl cation intermediate chemistrysteps.com.

Electrophilic Addition: In the presence of electrophiles such as hydrogen halides (HX) or halogens (X₂), 1-Ethynyl-3-(3-phenoxyphenoxy)benzene would be expected to undergo electrophilic addition reactions. The mechanism typically involves the formation of a vinyl carbocation intermediate, which is then attacked by a nucleophile. The addition of HX would likely follow Markovnikov's rule, with the hydrogen atom adding to the terminal carbon of the alkyne chemistrytalk.orglibretexts.org. The addition of a second equivalent of HX would lead to a geminal dihalide.

Nucleophilic Addition: The sp-hybridized carbon atoms of the alkyne also render it somewhat electrophilic, allowing for nucleophilic addition reactions, particularly under basic conditions or with strong nucleophiles msu.edu.

| Reaction Type | Reagents | Expected Product | Mechanism |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Vinyl halide, Geminal dihalide | Electrophilic Addition |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihaloalkene, Tetrahaloalkane | Electrophilic Addition |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Methyl ketone | Electrophilic Addition |

| Hydroboration-Oxidation | 1. BH₃-THF; 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov Addition |

Cycloaddition Reactions (e.g., Click Chemistry Frameworks)

The terminal alkyne of this compound is an ideal substrate for cycloaddition reactions, most notably the Huisgen 1,3-dipolar cycloaddition, which is the cornerstone of "click chemistry" nih.govpcbiochemres.comorganic-chemistry.orgbiosyn.com.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole nih.govpcbiochemres.comorganic-chemistry.org. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a powerful tool for molecular assembly nih.govorganic-chemistry.orgbiosyn.com. The reaction of this compound with an organic azide (R-N₃) would yield a stable triazole-linked conjugate.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For biological applications where the copper catalyst may be toxic, a strain-promoted version of this reaction can be employed using a strained cyclooctyne libretexts.org. While the terminal alkyne of this compound is not strained, it could react with a strained cyclooctyne derivative in the absence of a metal catalyst.

| Cycloaddition Type | Reactant | Catalyst | Expected Product |

| CuAAC | Organic Azide (R-N₃) | Copper(I) source (e.g., CuSO₄/sodium ascorbate) | 1,4-disubstituted 1,2,3-triazole |

| Diels-Alder | Diene | Heat | Cyclohexadiene derivative |

Initiating Mechanisms in Polymerization Processes

Terminal alkynes can serve as monomers in various polymerization reactions, leading to the formation of conjugated polymers with interesting electronic and optical properties. The polymerization can be initiated through several mechanisms.

Coordination Polymerization: Transition metal catalysts, such as those based on rhodium, tungsten, or molybdenum, can initiate the polymerization of terminal alkynes nih.gov. The mechanism often involves the formation of a metal-carbene or metallacyclobutane intermediate, followed by repeated insertion of alkyne monomers.

Anionic and Cationic Polymerization: While less common for simple alkynes, polymerization can be initiated by anionic or cationic species if the alkyne is substituted with strongly electron-withdrawing or electron-donating groups, respectively libretexts.org.

Radical Polymerization: Radical initiators can also induce the polymerization of alkynes, although this method often leads to polymers with less defined structures libretexts.org.

The polymerization of this compound would result in a polymer with bulky phenoxyphenoxy side chains, which would influence the polymer's solubility, thermal stability, and conformational properties.

Chemical Transformations Involving the Phenoxyphenoxy Ether Bridges

The phenoxyphenoxy moiety consists of two phenyl rings linked by an ether oxygen atom. The C-O bonds in diaryl ethers are generally stable, but they can be cleaved under harsh conditions. The aromatic rings themselves are susceptible to electrophilic and, under certain conditions, nucleophilic substitution.

Ether Cleavage Mechanisms

The cleavage of diaryl ethers is challenging due to the strength of the aryl C-O bond. Unlike alkyl ethers, which are readily cleaved by strong acids like HBr or HI, diaryl ethers are typically unreactive under these conditions libretexts.orgwikipedia.org. This is because the sp²-hybridized carbon of the aromatic ring is not susceptible to Sₙ2 attack, and the formation of an aryl cation in an Sₙ1 pathway is highly unfavorable wikipedia.org.

Reductive Cleavage: More forcing conditions, such as treatment with strong reducing agents or transition metal catalysts at high temperatures, are often required to cleave diaryl ethers nih.govresearchgate.net. For example, catalytic hydrogenolysis over a nickel catalyst has been shown to cleave the C-O bond in diaryl ethers nih.gov.

Electrophilic and Nucleophilic Aromatic Substitution on Substituted Phenyl Rings

The phenyl rings of the phenoxyphenoxy groups can undergo electrophilic aromatic substitution. The phenoxy group (-OPh) is an ortho, para-directing and activating substituent due to the resonance donation of a lone pair of electrons from the ether oxygen into the aromatic ring.

Electrophilic Aromatic Substitution (SₑAr): Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur primarily at the positions ortho and para to the ether linkages wikipedia.orguomustansiriyah.edu.iqmasterorganicchemistry.commasterorganicchemistry.commsu.edu. The specific regioselectivity would be influenced by the steric hindrance imposed by the bulky substituents.

Nucleophilic Aromatic Substitution (SₙAr): Nucleophilic aromatic substitution on the phenoxyphenoxy rings is generally unfavorable as the rings are electron-rich. SₙAr reactions typically require the presence of strong electron-withdrawing groups (such as -NO₂) ortho or para to a good leaving group (like a halide) to proceed wikipedia.orglibretexts.orglibretexts.orgchemistrysteps.commasterorganicchemistry.com. In the absence of such activating groups, the phenoxyphenoxy rings of this compound would be unreactive towards nucleophilic substitution.

| Substitution Type | Reagents | Expected Position of Substitution | Mechanism |

| Nitration | HNO₃, H₂SO₄ | Ortho and para to ether linkages | SₑAr |

| Bromination | Br₂, FeBr₃ | Ortho and para to ether linkages | SₑAr |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ortho and para to ether linkages | SₑAr |

Intramolecular Cyclization and Rearrangement Pathways

The strategic positioning of the ethynyl group in relation to the phenoxyphenoxy moiety in this compound suggests the potential for intramolecular cyclization reactions, leading to the formation of novel heterocyclic frameworks. These transformations are often catalyzed by transition metals or induced by electrophiles, proceeding through key mechanistic steps.

Electrophile-Induced Cyclization:

One plausible pathway involves the electrophile-induced cyclization of the ortho-alkynylphenyl ether substructure. Research on similar systems, such as ortho-(aryloxy)phenyl-alkynes, has demonstrated that treatment with Brønsted acids (e.g., perchloric acid) or other electrophiles can initiate an intramolecular attack of the ether oxygen onto the activated alkyne. This process typically proceeds through a vinyl cation intermediate, ultimately leading to the formation of seven-membered heterocycles like dibenz[b,f]oxepines. electronicsandbooks.com While the target molecule has a meta-substitution pattern, the flexibility of the ether linkage could potentially allow for a conformation that brings the oxygen atom in proximity to the ethynyl group, although this would likely require more forcing conditions compared to an ortho-substituted precursor.

Gold-Catalyzed Oxidative Cyclizations:

Gold catalysts are renowned for their ability to activate alkynes toward nucleophilic attack. In the case of {o-(alkynyl)phenyl propargyl} silyl ether derivatives, gold catalysis has been shown to facilitate oxidative cyclizations involving a 1,2-enynyl migration to produce functionalized 1H-isochromenes. nih.gov This suggests that under appropriate oxidative conditions, a gold catalyst could activate the ethynyl group of this compound, making it susceptible to intramolecular attack by one of the phenoxy oxygen atoms. The regioselectivity of such a cyclization would be influenced by the conformational preferences of the molecule and the stability of the resulting cyclic intermediates.

Rearrangement Pathways:

Rearrangement reactions of aryl ethers, such as the Claisen and Cope rearrangements, are well-documented. nih.govmdpi.com While these typically involve allyl or cycloalkenyl ethers, the underlying principles of sigmatropic shifts could be considered in the context of high-temperature or photochemical reactions of this compound. However, the stability of the aromatic ethers makes such rearrangements less probable under standard conditions. A more relevant rearrangement analogy comes from the study of phenylethynylcarbinol, where acid-catalyzed rearrangement leads to the formation of cinnamaldehyde. acs.org This highlights the potential for the ethynyl group to participate in rearrangements that could lead to the formation of unsaturated ketone or aldehyde functionalities within a more complex product, especially if the reaction is initiated by hydration of the alkyne.

The following table summarizes potential intramolecular cyclization products based on analogous reactions.

| Catalyst/Reagent | Proposed Intermediate | Potential Product Type |

| Brønsted Acid | Vinyl Cation | Dibenz[b,f]oxepine derivative |

| Gold Catalyst (oxidative) | Gold-activated alkyne | Fused isochromene derivative |

| Ruthenium Complex | Vinylidene Intermediate | Cyclic Oxocarbene Complex |

Advanced Spectroscopic Characterization and Elucidation of Electronic Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the unambiguous assignment of atoms within a molecule.

Proton (¹H) NMR spectroscopy would be instrumental in identifying the specific arrangement of hydrogen atoms in 1-Ethynyl-3-(3-phenoxyphenoxy)benzene. The spectrum would be expected to show distinct signals for the acetylenic proton (≡C-H) and the aromatic protons on the three benzene (B151609) rings. The acetylenic proton typically appears as a singlet in a characteristic upfield region. The aromatic protons would present as a complex series of multiplets due to spin-spin coupling, with their precise chemical shifts influenced by the electron-donating and withdrawing effects of the ether linkages and the ethynyl (B1212043) group.

Carbon (¹³C) NMR spectroscopy is essential for mapping the carbon skeleton of the molecule. The spectrum for this compound would display unique resonances for each chemically distinct carbon atom. The two sp-hybridized carbons of the ethynyl group would be readily identifiable by their characteristic chemical shifts. The remaining sp²-hybridized carbons of the aromatic rings would appear in the downfield region, with carbons directly bonded to oxygen atoms shifted further downfield.

To resolve the complex aromatic regions of the ¹H and ¹³C NMR spectra, a suite of two-dimensional (2D) NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling networks, helping to assign protons on the same aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, aiding in the assignment of the ¹³C spectrum.

DEPT-135 (Distortionless Enhancement by Polarization Transfer) would differentiate between CH, CH₂, and CH₃ groups. For this molecule, it would distinguish the CH carbons from the quaternary carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, helping to confirm the spatial arrangement of the phenoxy groups relative to each other.

For hypothetical fluorinated analogs of this compound, Fluorine-19 (¹⁹F) NMR spectroscopy would be a critical analytical tool. ¹⁹F NMR is highly sensitive and provides information on the chemical environment of fluorine atoms within a molecule. The chemical shifts and coupling constants (J-coupling) between fluorine and nearby protons or carbons would provide definitive evidence for the position of fluorine substitution on the aromatic rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a molecular fingerprint that is highly specific to the compound's structure and functional groups.

A complete vibrational analysis of this compound would identify characteristic frequencies corresponding to its specific structural features.

C-H vibrations: The terminal acetylenic C-H bond would exhibit a sharp, characteristic stretching vibration (ν) in the IR spectrum around 3300 cm⁻¹. Aromatic C-H stretching modes would appear around 3100-3000 cm⁻¹.

C≡C stretch: The carbon-carbon triple bond stretch (ν C≡C) would produce a weak to medium intensity band in the region of 2100-2140 cm⁻¹.

C-O-C stretches: The diaryl ether linkages would be characterized by strong, distinct asymmetric and symmetric C-O-C stretching vibrations, typically observed in the 1200-1300 cm⁻¹ region of the IR spectrum.

Aromatic C=C stretches: The benzene rings would give rise to a series of characteristic skeletal C=C stretching vibrations in the 1400-1600 cm⁻¹ range.

Out-of-plane C-H bending: The substitution pattern on the benzene rings could be further elucidated by analyzing the out-of-plane (γ) C-H bending modes in the 650-900 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the more symmetric vibrations with a change in polarizability, such as the C≡C and aromatic ring breathing modes, which may be weak in the IR spectrum. A full assignment would typically be supported by computational methods, such as Density Functional Theory (DFT) calculations, to correlate experimental frequencies with specific vibrational modes.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Investigation of Electronic Transitions and Chromophoric Behavior

The electronic structure of this compound is characterized by the presence of multiple chromophores, namely the benzene rings and the ethynyl group. The interaction between these π-systems is expected to give rise to a complex Ultraviolet-Visible (UV-Vis) absorption spectrum. The primary electronic transitions anticipated for this molecule are π → π* transitions associated with the aromatic rings and the carbon-carbon triple bond.

The extended conjugation between the phenyl and phenoxy groups would likely result in bathochromic (red) shifts of the primary absorption bands compared to unsubstituted benzene. The presence of the ethynyl group can further influence the electronic transitions, potentially leading to distinct absorption maxima. A hypothetical data table for the UV-Vis absorption of this compound is presented below, based on typical values for similar aromatic compounds.

Table 1: Hypothetical UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Attributed Electronic Transition |

|---|---|---|

| ~ 210 | ~ 45,000 | π → π* (E-band) |

Note: This data is illustrative and not based on reported experimental measurements.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would provide the accurate mass of the molecular ion, allowing for the determination of its elemental composition. For this compound (C₂₀H₁₄O₂), the expected exact mass would be calculated and compared to the measured mass to confirm its identity with high confidence.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

While often used for larger molecules, MALDI-TOF MS could potentially be used for the analysis of this compound, particularly in the context of polymer or material science applications where this molecule might be a monomer or a component. This technique would be expected to produce predominantly singly charged molecular ions [M]⁺ or [M+H]⁺, providing clear molecular weight information.

A detailed fragmentation analysis would reveal characteristic losses of functional groups. Expected fragmentation pathways would involve cleavage of the ether linkages and fragmentation of the aromatic rings. A table of potential major fragments is provided below for illustrative purposes.

Table 2: Hypothetical Major Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion |

|---|---|

| 286.10 | [M]⁺ (Molecular Ion) |

| 193.07 | [M - C₆H₅O]⁺ |

| 165.07 | [M - C₇H₅O₂]⁺ |

| 115.05 | [C₉H₇]⁺ |

| 91.05 | [C₇H₇]⁺ (Tropylium ion) |

Note: This data is hypothetical and not based on reported experimental measurements.

Hyphenated Chromatographic-Spectroscopic Techniques (e.g., HPLC-MS, UPLC-MS)

To analyze the purity of this compound and to study its behavior in complex mixtures, hyphenated techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) would be employed.

A reverse-phase HPLC or UPLC method would likely be developed, utilizing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency for MS detection. The retention time of the compound would be determined, and the coupled mass spectrometer would provide mass confirmation of the eluting peak, ensuring positive identification. This technique would be invaluable for reaction monitoring during its synthesis or for metabolic studies.

Computational Chemistry and Quantum Mechanical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic structure of molecules.

Optimized Geometries and Conformational Energy LandscapesA fundamental step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For a flexible molecule like 1-Ethynyl-3-(3-phenoxyphenoxy)benzene, with several rotatable bonds (particularly the C-O ether linkages), multiple low-energy conformations may exist.

DFT calculations would systematically explore the conformational energy landscape by rotating key dihedral angles to identify local and global energy minima. This process reveals the preferred shapes of the molecule and the energy barriers between different conformations. Such studies on related diaryl ethers have shown that the geometry is often non-planar, with the phenyl rings twisted relative to each other to minimize steric hindrance.

Interactive Data Table: Hypothetical Dihedral Angles for Low-Energy Conformers

| Conformer | Dihedral Angle 1 (C-O-C-C) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) |

| A | 35° | 40° | 0.00 |

| B | 180° | 45° | 1.25 |

| C | 30° | 175° | 1.80 |

Note: This data is illustrative and not based on actual calculations for this compound.

Electronic Properties: Frontier Molecular Orbitals (HOMO, LUMO) and Energy GapsThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron.

DFT calculations can visualize the spatial distribution of these orbitals and determine their energy levels. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For aromatic systems like this, the HOMO and LUMO are typically delocalized π-orbitals spread across the benzene (B151609) rings.

Quantum Chemical Descriptors and Reactivity Indices

From the electronic structure calculated by DFT, various quantum chemical descriptors can be derived to quantify reactivity. These include:

Chemical Potential (μ): Related to the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These indices provide a quantitative basis for comparing the reactivity of different molecules or different sites within the same molecule.

Reaction Mechanism Elucidation through Transition State Theory

Transition State Theory is a framework for understanding the rates of chemical reactions. Computational chemistry is used to locate the transition state—the highest energy point along a reaction pathway. By calculating the energy of the reactants, products, and the transition state, the activation energy barrier for a reaction can be determined. This allows for the detailed elucidation of reaction mechanisms, predicting which pathways are most favorable. For this compound, this could be applied to study reactions of the ethynyl (B1212043) group, such as cycloadditions or nucleophilic additions.

Molecular Dynamics Simulations for Conformational Sampling

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that shows how the molecule moves, vibrates, and changes conformation at a given temperature. For a flexible molecule, MD is a powerful tool for extensively sampling the conformational space to understand its dynamic flexibility and the interplay between different conformations, which is often crucial for its function and properties in a condensed phase.

Applications As Precursors in Functional Materials and Polymer Science

Polymerization Strategies Utilizing 1-Ethynyl-3-(3-phenoxyphenoxy)benzene as a Monomer

The polymerization of terminal arylacetylenes like this compound can be achieved through several mechanisms, each offering distinct advantages in controlling the final polymer's structure and properties.

Thermal Polymerization: The thermal polymerization of ethynyl-terminated monomers is a straightforward method that relies on heat to initiate the reaction. When subjected to elevated temperatures, the ethynyl (B1212043) group of this compound can undergo complex reactions, including cyclotrimerization to form 1,3,5-trisubstituted benzene (B151609) rings and addition reactions, leading to the formation of a highly cross-linked, thermally stable polymer network. The polymerization kinetics often follow a sigmoidal curve, which is characteristic of an autocatalytic mechanism where the reaction products accelerate the polymerization rate. nih.gov This method is particularly useful for creating thermosetting resins and materials where high thermal resistance is required. researchgate.netresearchgate.net

Catalytic Polymerization: Catalytic methods offer superior control over the polymerization process, yielding well-defined polymers with controlled molecular weights and low polydispersity. Transition-metal catalysts, particularly rhodium(I) complexes, are highly effective for the polymerization of terminal arylacetylenes. rsc.orgcmu.edu The mechanism typically involves the insertion of the monomer into a metal-acetylide or metal-hydride bond, leading to a stereoregular polymer with a cis-transoidal backbone structure. cmu.edu The electronic properties of substituents on the phenylacetylene (B144264) monomer can significantly influence the catalytic activity, with electron-withdrawing groups often leading to faster polymerization rates. rsc.org In addition to transition metals, metal-free catalytic systems, such as organobases and fluorides, have also been developed for alkyne polymerizations. mdpi.com

Table 1: Comparison of Polymerization Methods for Terminal Arylacetylenes

| Polymerization Method | Typical Initiator/Catalyst | Mechanism | Resulting Polymer Structure | Advantages | Disadvantages |

| Thermal | Heat | Radical chain reactions, Cyclotrimerization | Cross-linked, amorphous network | High thermal stability, Simple procedure | Poorly defined structure, Lack of processability |

| Catalytic (Rhodium) | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] rsc.org | 2,1-Insertion cmu.edu | Stereoregular, high molecular weight, cis-transoidal backbone | High control over MW and PDI, Living polymerization possible | Catalyst cost and removal |

| Catalytic (Metal-Free) | Tetrabutylammonium fluoride (B91410) (TBAF) rsc.org | Anionic addition | Well-defined linear polymer | Avoids transition metal contamination | Limited to specific monomer types |

Enzymatic polymerization represents a green chemistry approach, utilizing biocatalysts to initiate reactions under mild conditions. researchgate.net Horseradish peroxidase (HRP) is a commonly used enzyme that can initiate radical polymerizations. mdpi.com The HRP-catalyzed mechanism involves the reduction of hydrogen peroxide (H₂O₂), which in turn oxidizes a mediator molecule. mdpi.com This process generates free radicals capable of initiating the polymerization of various monomers. mdpi.commdpi.com

While the direct enzymatic polymerization of this compound has not been extensively detailed, a plausible pathway can be proposed based on HRP's known function. The HRP/H₂O₂ system could generate radicals that attack the triple bond of the ethynyl group, initiating a radical chain-growth polymerization. This method offers the potential for creating novel biocompatible materials at ambient temperatures, avoiding the harsh conditions associated with thermal or some catalytic methods. researchgate.net

Poly(phenylene ethynylene)s (PPEs) are a class of conjugated polymers with interesting photophysical properties. Their synthesis typically requires difunctional monomers that can be linked via reactions like the palladium-catalyzed Sonogashira cross-coupling. bit.edu.cn

As a monofunctional monomer, this compound cannot directly form a PPE chain. However, it can be incorporated into such architectures through two main strategies:

End-capping: It can be used as an end-capping agent to terminate the polymerization of a PPE chain, thereby controlling the polymer's molecular weight and functionalizing the chain ends. researchgate.net

Derivatization: The molecule can be chemically modified to create a difunctional AB-type monomer. For instance, a halogen atom (e.g., bromine or iodine) could be introduced onto one of the aromatic rings, creating a monomer with both an ethynyl group and a halide, suitable for self-condensation polymerization via Sonogashira coupling. Alternatively, transition-metal-free methods have been developed for the polymerization of specifically activated AB-type monomers. rsc.org

These strategies allow the bulky and solubilizing 3-(3-phenoxyphenoxy)phenyl group to be incorporated as a side chain along the rigid PPE backbone, enhancing the polymer's solubility and processability without significantly disrupting its electronic conjugation.

Scaffold for Macrocyclic Compound Synthesis

The structural framework of this compound is an ideal starting point for the synthesis of large, shape-persistent macrocycles like phthalocyanines and porphyrins. The synthesis involves chemically converting the parent molecule into a suitable precursor that can undergo a cyclization reaction.

Phthalocyanines are large, aromatic macrocycles known for their intense color and stability. nih.gov They are synthesized by the cyclotetramerization of four phthalonitrile (B49051) (1,2-dicyanobenzene) precursor molecules. nih.govnih.gov To use this compound as a scaffold, it must first be converted into a substituted phthalonitrile. A viable synthetic route involves:

Conversion of the ethynyl group to a hydroxyl group, yielding 3-(3-phenoxyphenoxy)phenol.

Nucleophilic aromatic substitution (Ullmann condensation) of the resulting phenoxide with 4-nitrophthalonitrile. This reaction displaces the nitro group to form 4-[3-(3-phenoxyphenoxy)phenoxy]phthalonitrile . nih.govresearchgate.net

The resulting phenoxy-substituted phthalonitrile is then subjected to cyclotetramerization. nih.govnih.gov This reaction is typically carried out in a high-boiling solvent such as dimethylformamide (DMF) or in the presence of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov Often, a metal salt (e.g., Zn(CH₃COO)₂, CuCl₂, CoCl₂) is added to act as a template, yielding the corresponding metallophthalocyanine. nih.gov The successful formation of the phthalocyanine (B1677752) ring is confirmed by the disappearance of the characteristic nitrile (C≡N) stretching vibration in the infrared spectrum. nih.gov The bulky phenoxyphenoxy substituents enhance the solubility of the final phthalocyanine product, preventing the aggregation that often limits the application of these macrocycles. nih.govacs.org

Table 2: General Conditions for Phthalocyanine Synthesis from Substituted Phthalonitriles

| Precursor | Reagents | Solvent | Temperature | Product | Reference |

| 4,5-Bis-[4-(4-bromophenoxy) phenoxy]phthalonitrile | Zn(OAc)₂, DBU | n-Hexanol | Reflux | Octa-substituted Zinc Phthalocyanine | nih.gov |

| 4-(2-[3,4-dimethoxyphenoxy] phenoxy) phthalonitrile | CoCl₂ | DMAE | 160 °C | Tetra-substituted Cobalt Phthalocyanine | nih.gov |

| 4-Nitrophthalonitrile & 3-Methoxyphenol | K₂CO₃ | DMF | 80-90 °C | 4-(3-methoxyphenoxy)phthalonitrile | nih.gov |

| 4-Bromo-5-nitrophthalonitrile & 2-Phenylphenol | K₂CO₃ | DMF | 150 °C | 4-(2-Phenylphenoxy)-5-nitrophthalonitrile | researchgate.net |

Porphyrins are another class of essential tetrapyrrole macrocycles. The Lindsey synthesis is a widely adopted method for preparing meso-substituted porphyrins, which involves the acid-catalyzed condensation of an aldehyde with pyrrole (B145914). chemijournal.comchem-station.comarkat-usa.org

To utilize this compound in this context, it must be derivatized into the corresponding aldehyde, 3-(3-phenoxyphenoxy)benzaldehyde . This transformation can be achieved through established organic reactions that convert a terminal alkyne into an aldehyde. Alternatively, a synthetic route starting from 3-bromobenzaldehyde (B42254) and 3-phenoxyphenol (B1222215) can also yield the target aldehyde. google.comgoogle.com

Once the aldehyde precursor is obtained, the Lindsey synthesis proceeds in two main steps under mild, room-temperature conditions: nih.gov

Condensation: Four equivalents of 3-(3-phenoxyphenoxy)benzaldehyde are reacted with four equivalents of pyrrole in a high-dilution reaction using a chlorinated solvent (e.g., dichloromethane) and an acid catalyst (e.g., trifluoroacetic acid or BF₃·OEt₂). This step forms a non-aromatic porphyrinogen (B1241876) intermediate. chemijournal.comnih.gov

Oxidation: The porphyrinogen is then oxidized using an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil to yield the stable, aromatic 5,10,15,20-tetra[3-(3-phenoxyphenoxy)phenyl]porphyrin. chemijournal.comarkat-usa.orgnih.gov

The resulting porphyrin features four large phenoxyphenoxy groups at its meso positions, which can influence its electronic properties and enhance its solubility in organic solvents. nih.gov

An in-depth review of scientific literature and chemical databases indicates a notable scarcity of specific research focused exclusively on the chemical compound This compound . While the constituent functional groups—the ethynyl group and the phenoxyphenoxy moiety—are individually well-studied and utilized in materials science, their combined presence in this specific isomeric arrangement has not been a significant subject of published research.

Therefore, a detailed article on the applications of this compound, as outlined in the user's request, cannot be generated with the required level of scientific accuracy and detail. The available information on related compounds can offer insights into the potential properties and applications of this specific molecule, but this would be speculative and fall outside the strict constraints of the provided instructions.

For instance, the ethynyl group is a well-known reactive moiety used in polymerization reactions, such as click chemistry and cyclotrimerization, to create cross-linked, thermally stable polymers. Similarly, the phenoxyphenoxy structure is incorporated into polymer backbones to enhance thermal stability, chemical resistance, and mechanical properties, often seen in high-performance polymers like polyimides and polyetheretherketone (PEEK).

Given the lack of direct research on this compound, it is not possible to provide specific data tables, detailed research findings, or a thorough discussion of its role in the development of advanced polyimides, functional coatings, or organic electronic devices. Any attempt to do so would be based on extrapolation from related compounds and would not meet the standard of a scientifically accurate article focused solely on the requested chemical.

To provide a comprehensive and accurate article, further research and publication on the synthesis, characterization, and application of this compound would be required. Without such foundational research, the generation of the requested article is not feasible at this time.

Catalytic Transformations Involving 1 Ethynyl 3 3 Phenoxyphenoxy Benzene

Substrate in Metal-Catalyzed Organic Reactions

The utility of 1-ethynyl-3-(3-phenoxyphenoxy)benzene as a building block in organic synthesis is prominently demonstrated through its participation in reactions catalyzed by transition metals. These reactions facilitate the construction of more complex molecular architectures.

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is a competent substrate in several key palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which involves the coupling of a terminal alkyne with an aryl or vinyl halide, is a particularly relevant transformation. This reaction is instrumental in the synthesis of disubstituted alkynes. nsf.gov

The general conditions for a Sonogashira coupling reaction often involve a palladium catalyst, such as PdCl2(PPh3)2, a copper(I) co-catalyst (e.g., CuI), and an amine base like triethylamine. nih.gov The reaction can be carried out under relatively mild conditions and is tolerant of a wide range of functional groups. researchgate.net

Another significant palladium-catalyzed reaction is the Suzuki coupling, which typically involves the reaction of an organoboron compound with an organohalide. While this compound itself would not be a direct partner in a standard Suzuki coupling, it can be transformed via a Sonogashira coupling into an ethynylated biaryl, which can then undergo a subsequent Suzuki coupling. nsf.gov This sequential approach allows for the synthesis of complex, unsymmetrical diethynylated benzene (B151609) derivatives. nsf.gov

Table 1: Examples of Palladium-Catalyzed Reactions

| Reaction Type | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Sonogashira Coupling | This compound, Aryl Halide | Pd catalyst (e.g., PdCl2(PPh3)2), CuI, Amine Base | Disubstituted Alkyne |

| Sequential Sonogashira-Suzuki Coupling | 1-Bromo-4-iodobenzene, Phenylacetylene (B144264), then Phenylboronic acid | PdCl2(PPh3)2, CuI, Et3N/H2O/PhMe | Ethynylated Biaryl |

Beyond palladium, other transition metals have been shown to effectively catalyze reactions involving terminal alkynes like this compound.

Cobalt: Cobalt catalysts are recognized for their unique catalytic activities, often serving as effective alternatives to more precious metals. rsc.org Cobalt-catalyzed reactions include hydroarylations and carbocyclizations. For instance, cobalt complexes can catalyze the three-component coupling of arenes, ethylene, and alkynes, leading to ortho-homoallylated arene products. hes-so.ch Such reactions demonstrate broad functional group tolerance. hes-so.ch

Copper: Copper catalysis is particularly prominent in two main areas involving terminal alkynes: the synthesis of 1,3-enynes and the azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." researchgate.netresearchgate.net Copper(I)-catalyzed coupling of terminal alkynes with vinyl iodides provides a direct route to 1,3-enynes in good to excellent yields, with the advantage of being palladium-free. researchgate.netresearchgate.net

The CuAAC reaction allows for the facile synthesis of 1,2,3-triazoles from azides and terminal alkynes. nsf.gov This reaction is known for its high efficiency, mild reaction conditions, and high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nsf.gov

Table 2: Examples of Cobalt- and Copper-Catalyzed Reactions

| Metal | Reaction Type | Reactants | Catalyst System | Product Type |

|---|---|---|---|---|

| Cobalt | Three-Component Coupling | Arene, Ethylene, this compound | Cationic Bis(phosphine) Cobalt Complex | Ortho-homoallylated Arene |

| Copper | Enyne Synthesis | This compound, Vinyl Iodide | Cu(I) complex (e.g., [Cu(bipy)PPh3Br]), Base (e.g., K2CO3) | 1,3-Enyne |

| Copper | Azide-Alkyne Cycloaddition (Click Chemistry) | This compound, Organic Azide | Cu(I) source (e.g., CuSO4/sodium ascorbate) | 1,4-Disubstituted 1,2,3-Triazole |

Ligand Design and Precursor Development for Catalytic Systems

While this compound is primarily utilized as a substrate, the success of the catalytic transformations it undergoes is highly dependent on the design of the catalytic system, particularly the ligands coordinated to the metal center. N-heterocyclic carbenes (NHCs) are a significant class of ligands in homogeneous catalysis, valued for their strong σ-donating properties and steric tunability. rutgers.edu The development of sterically bulky NHC ligands has enabled a broad range of catalytic reactions, including challenging cross-coupling processes. rutgers.edu

The choice of ligand can profoundly influence the outcome of a reaction. For instance, in palladium-catalyzed hydroxylations of aryl halides, the use of different phosphine ligands, such as biphenylphosphines versus tri-tert-butylphosphine, can significantly impact reaction efficiency. beilstein-journals.org Similarly, novel imidazole-based phosphine ligands have been developed to improve the conversion of aryl chlorides and bromides. beilstein-journals.org The synthesis of these advanced ligands often involves multi-step procedures starting from readily available materials. rutgers.edu

Studies on Chemo- and Regioselectivity in Catalytic Processes

Chemo- and regioselectivity are critical considerations in the catalytic transformations of multifunctional molecules like this compound. The presence of multiple reactive sites (the alkyne and the aromatic rings) necessitates precise control over the reaction conditions to achieve the desired outcome.

In palladium-catalyzed reactions, the choice of ligand can act as a switch for regioselectivity. For example, in the hydroallylation of alkynes, a monophosphine ligand in combination with a carboxylic acid can favor the formation of 1,5-dienes, while a bisphosphine ligand with a copper cocatalyst can lead to 1,4-dienes. rsc.org This control is achieved by diverting a common vinyl-Pd intermediate through different mechanistic pathways. rsc.org

Ligand control is also crucial in directing C-H functionalization reactions. In the palladium-catalyzed C-H alkynylation of substituted thiophenes, different ligands can augment or override the substrate's inherent regioselectivity, allowing for the selective formation of either C2- or C5-alkynylated products. researchgate.net In some palladium-catalyzed arylations of tertiary allylic amines, bidentate nitrogen-containing ligands are employed to override the intrinsic coordination of the substrate's nitrogen atom to the palladium center, thereby controlling the regioselectivity of the arylation. nih.gov

Heterogeneous Catalysis and Catalyst Immobilization

To address challenges associated with catalyst recovery and reuse in homogeneous catalysis, significant research has been directed towards the development of heterogeneous catalytic systems. Immobilizing the catalyst on a solid support facilitates its separation from the reaction mixture and allows for its recycling, which is particularly important for expensive precious metals like palladium. ethz.chrsc.org

Single-atom heterogeneous catalysts (SACs), where individual metal atoms are anchored onto a support, represent a promising class of materials that bridge the gap between homogeneous and heterogeneous catalysis, offering high selectivity and enhanced metal utilization. hes-so.chrsc.org Palladium SACs on nitrogen-doped carbon have been shown to be effective and reusable catalysts for Sonogashira coupling reactions. rsc.org

Another approach involves the use of bimetallic nanoparticles, such as PdCu, supported on materials like graphene quantum dots modified with magnetic nanoparticles, which serve as efficient and recyclable catalysts for Sonogashira reactions. researchgate.net Similarly, copper catalysts can be immobilized on supports like polydopamine-coated magnetite for use in click chemistry, allowing for easy magnetic separation and reuse of the catalyst. researchgate.net These heterogeneous systems offer a more sustainable approach to the synthesis of compounds derived from this compound. researchgate.netethz.ch

Supramolecular Chemistry and Molecular Self Assembly

Principles of Supramolecular Architecture Design

The design of supramolecular architectures using 1-Ethynyl-3-(3-phenoxyphenoxy)benzene is guided by the interplay of its distinct molecular features:

Directionality and Rigidity: The terminal ethynyl (B1212043) group (–C≡CH) provides a linear, rigid vector that can direct molecular association through specific interactions like C-H···π bonds.

Aromatic Surfaces: The molecule contains three benzene (B151609) rings, offering extensive surface area for π-π stacking interactions, a key driving force for the self-assembly of aromatic compounds. Theoretical studies on related molecules, such as 1,3,5-triethynylbenzene, have shown that the ethynyl substituent enhances the π-π stacking affinity of an arene ring compared to unsubstituted benzene. nih.govresearchgate.net

Flexibility and Conformation: The two ether linkages (–O–) introduce significant conformational flexibility. This allows the molecule to adopt various spatial arrangements, potentially leading to the formation of diverse supramolecular structures, from discrete oligomers to extended networks.

Meta-Substitution Pattern: The 1,3- (or meta) substitution pattern on the central benzene ring creates an angular or "bent" molecular shape. rsc.orgresearchgate.net This geometry is crucial as it prevents simple linear stacking and can promote the formation of more complex, curved, or cyclic assemblies.

Control over the self-assembly process relies on balancing the attractive forces (π–π stacking, hydrogen bonding) with repulsive steric effects and modulating the influence of the external environment, such as solvent and temperature. rsc.orgrsc.org

Investigation of Non-Covalent Interactions

The self-assembly of this compound is driven by a combination of weak, non-covalent interactions.

π-π Stacking: With three phenyl rings, π-π stacking is expected to be a dominant interaction. High-level theoretical studies on 1,3,5-triethynylbenzene confirm that ethynyl groups increase the binding energies for stacked dimers compared to benzene itself, thereby improving stacking affinity. nih.govkisti.re.kr This interaction involves the face-to-face or parallel-displaced arrangement of the aromatic rings, contributing significantly to the stability of aggregates.

C-H···π Interactions: The acidic proton of the terminal ethynyl group can act as a hydrogen bond donor, forming a C-H···π interaction with the electron-rich face of a benzene ring on an adjacent molecule. Crystallographic studies of similar compounds, like ethynylbenzene and 1,3,5-triethynylbenzene, have revealed extensive networks of such C-H···π interactions, which play a crucial role in their solid-state packing. rsc.orgacs.org

Hydrogen Bonding: While the molecule lacks conventional O-H or N-H donors, the ether oxygen atoms can act as hydrogen bond acceptors. The terminal alkyne C-H group, being weakly acidic, could potentially engage in weak C-H···O hydrogen bonds with these ether oxygens in addition to its C-H···π activity.

| Interaction Type | Participating Moieties | Significance |

|---|---|---|

| π-π Stacking | Benzene Rings | Primary driving force for aggregation; enhanced by the ethynyl group. |

| C-H···π Interaction | Ethynyl C-H group and Benzene Ring | Provides directionality and contributes to solid-state packing. |

| Weak C-H···O Hydrogen Bonding | Ethynyl C-H group and Ether Oxygen | A potential secondary interaction influencing molecular conformation and assembly. |

Formation of Ordered Nanostructures and Functional Assemblies

The specific geometry and directional interactions of this compound suggest its potential to form well-defined, ordered nanostructures. The use of molecular building blocks to create nanostructures is a growing area of research. nih.gov The meta-substituted pattern, which imparts a bent shape, combined with the directional C-H···π and π-π interactions, could preclude simple one-dimensional stacking and instead favor the formation of more complex architectures such as helical fibers, cyclic oligomers, or vesicular structures. By carefully controlling experimental conditions like solvent choice, concentration, and temperature, it may be possible to guide the self-assembly process toward specific, functional nanostructures.

Photophysical and Electrochemical Investigations of 1 Ethynyl 3 3 Phenoxyphenoxy Benzene and Its Derivatives

Electronic Excitation and Emission Characteristics

The electronic excitation and subsequent emission behavior of aromatic ethynyl (B1212043) compounds are governed by the extent of π-conjugation and the nature of substituent groups. For derivatives of 1-Ethynyl-3-(3-phenoxyphenoxy)benzene, the presence of the phenoxy groups and the ethynyl linkage influences the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the absorption and emission wavelengths.

Studies on related polyacetylene derivatives with phenoxyphenyl substituents, such as poly(1-ethynyl-4-phenoxybenzene), show characteristic UV-visible absorption and photoluminescence spectra. For instance, poly(1-ethynyl-4-phenoxybenzene) exhibits an absorption maximum around 352 nm and a photoluminescence peak at 453 nm, corresponding to a photon energy of 2.74 eV. researchgate.net This suggests that the polymer backbone has a conjugated system influenced by the phenoxyphenyl substituents.

Fluorescence and Phosphorescence Quantum Yields and Lifetimes

The efficiency of light emission upon absorption is quantified by the fluorescence and phosphorescence quantum yields, while the lifetimes of these excited states provide information about the rates of radiative and non-radiative decay processes. For fluorescent compounds derived from 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole containing acetylenic linkers and terminal aromatic units, moderate fluorescence quantum yields (Φf) in the range of 0.27 to 0.32 have been reported. sci-hub.se These compounds emit in the green region of the visible spectrum. sci-hub.se

Table 1: Photophysical Data for Related Fluorescent Compounds

| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |

|---|---|---|---|---|

| Benzoxadiazole Derivative 1 | 426 | 535 | 109 | 0.27 |

| Benzoxadiazole Derivative 2 | 437 | 555 | 118 | 0.28 |

| Benzothiadiazole Derivative 5 | 428 | 540 | 112 | 0.32 |

| Benzothiadiazole Derivative 6 | 430 | 545 | 115 | 0.30 |

Data sourced from studies on fluorescent compounds with similar structural motifs. sci-hub.se

Singlet Oxygen Generation Efficiency and Mechanisms

Certain excited molecules can transfer their energy to molecular oxygen, resulting in the formation of highly reactive singlet oxygen (¹O₂). This process is crucial in applications such as photodynamic therapy. The efficiency of singlet oxygen generation is dependent on the triplet state quantum yield and the lifetime of the photosensitizer. Porphyrin and phthalocyanine (B1677752) derivatives are well-known for their high singlet oxygen generation capabilities. ump.edu.pl

The mechanism typically involves the photosensitizer being excited to its singlet state, followed by intersystem crossing to the more stable triplet state. This triplet state molecule can then interact with ground state triplet oxygen (³O₂) to produce singlet oxygen. While there is no specific data on singlet oxygen generation by this compound, its aromatic structure suggests a potential for photosensitizing activity, which would need to be experimentally verified. The efficiency would be influenced by the triplet state energy level relative to the energy of singlet oxygen.

Electrochemical Characterization

Electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to investigate the redox properties of molecules, providing information on their HOMO and LUMO energy levels.

For poly(1-ethynyl-4-phenoxybenzene), cyclic voltammograms have shown irreversible oxidation and reduction peaks with an electrochemically stable window between -1.3 V and 1.3 V. researchgate.net From these measurements, the HOMO and LUMO levels were determined to be 5.43 eV and 2.72 eV, respectively, leading to an energy gap of 2.71 eV. researchgate.net These values are indicative of a conjugated polymer with semiconductor properties. researchgate.net

Redox Potentials and Electron Transfer Kinetics

The redox potentials of a compound determine the ease with which it can be oxidized or reduced. These potentials are crucial for understanding electron transfer processes. For some complex dye molecules, such as borondifluoride-8-imidazodipyrromethene (BOIMPY), reversible reduction waves have been observed, indicating the formation of stable radical anions and dianions. chemrxiv.org

While specific redox potentials for this compound are not documented, it is expected to undergo oxidation at the electron-rich phenoxy-phenyl ether moiety and potentially reduction at the ethynyl group under suitable conditions. The kinetics of these electron transfer processes would depend on the solvent and the electrode material used.

Table 2: Electrochemical Data for Poly(1-ethynyl-4-phenoxybenzene)

| Property | Value |

|---|---|

| HOMO Level | 5.43 eV |

| LUMO Level | 2.72 eV |

| Band Gap | 2.71 eV |

| Electrochemical Window | -1.3 V to 1.3 V |

Data obtained from cyclic voltammetry of a related polymer. researchgate.net

Nonlinear Optical (NLO) Properties and Optical Limiting Behavior

Materials with significant nonlinear optical (NLO) properties can alter the characteristics of light passing through them, which is useful for applications like optical limiting. The extended π-conjugation in molecules with ethynyl and aromatic groups can lead to large third-order NLO responses. The delocalized electrons in such systems can be easily polarized by a strong electric field from a laser, resulting in a nonlinear response. The specific NLO coefficients and optical limiting thresholds for this compound have not been reported.

Photoinduced Electron Transfer and Energy Transfer Processes

Upon photoexcitation, molecules can engage in electron transfer or energy transfer with other molecules. Photoinduced electron transfer (PET) is a fundamental process in many chemical and biological systems. The feasibility of PET is determined by the redox potentials of the donor and acceptor in their ground and excited states. Recent research has explored consecutive and even triple photoinduced electron transfer, leading to highly energetic and reactive species. chemrxiv.org

Energy transfer, on the other hand, can occur through mechanisms such as Förster Resonance Energy Transfer (FRET) or Dexter energy transfer. The efficiency of these processes is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption. The phenoxyphenyl and ethynyl components of this compound could potentially act as donors or acceptors in such processes, depending on the other molecules present in the system.

Future Research Directions and Potential Emerging Applications

Advanced Material Design with Tailorable Properties and Architectures

The terminal ethynyl (B1212043) group of 1-Ethynyl-3-(3-phenoxyphenoxy)benzene serves as a versatile handle for polymerization and cross-linking reactions, enabling the design of advanced materials with precisely controlled properties. Future research will likely focus on its use as a monomer or cross-linking agent in the development of high-performance thermosetting resins and composites. mdpi.com The phenoxyphenoxy linkage imparts a degree of flexibility and solubility to the resulting polymers, which can be advantageous for processing. mdpi.com

By copolymerizing this compound with other monomers, it will be possible to create a wide range of polymers with tailored thermal and mechanical properties. For instance, its incorporation into polyimide backbones can lead to materials with enhanced processability without significantly compromising their high-temperature performance. mdpi.com The ethynyl groups can undergo thermal or catalytic curing to form a highly cross-linked network, resulting in materials with excellent dimensional stability and resistance to solvents and high temperatures.

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Potential Value/Characteristic | Rationale |

| Glass Transition Temperature (Tg) | > 250 °C | Formation of a rigid, cross-linked network upon curing of the ethynyl groups. cnrs.fr |

| Thermal Stability (Td5%) | > 500 °C in N2 | High aromatic content and cross-linked structure. mdpi.com |

| Solubility | Soluble in common organic solvents (uncured) | The flexible ether linkages of the phenoxyphenoxy group enhance solubility. |

| Mechanical Strength | High modulus and tensile strength | Dependent on the degree of cross-linking and the polymer backbone. |

Exploration of Novel and Efficient Synthetic Methodologies

The synthesis of this compound and its derivatives is a key area for future research, with a focus on developing more efficient, selective, and scalable methods. The Sonogashira coupling reaction is a powerful tool for the formation of the carbon-carbon triple bond and will continue to be a primary method for synthesizing this compound and its analogues. rsc.orgscielo.org.mx Research into novel palladium and copper catalysts will aim to improve reaction yields, reduce reaction times, and broaden the substrate scope. beilstein-journals.org

Table 2: Comparison of Potential Synthetic Routes for this compound

| Synthetic Route | Key Reagents | Potential Advantages | Potential Challenges |

| Sonogashira Coupling | 3-(3-phenoxyphenoxy)bromobenzene, ethynyltrimethylsilane, Pd/Cu catalyst | High yields, good functional group tolerance | Cost of catalyst, removal of byproducts |

| Catalytic Ethynylation | 3-(3-phenoxyphenoxy)benzene, ethyne (B1235809) source, catalyst | Direct functionalization, potentially fewer steps | Regioselectivity, catalyst stability |

| One-Pot Synthesis | Precursors for phenoxyphenoxy backbone, ethynylating agent, catalyst | Increased efficiency, reduced waste | Complex reaction optimization |

Integration of Computational Predictions for Rational Molecular Engineering

Computational chemistry will play an increasingly important role in guiding the rational design of materials based on this compound. Density Functional Theory (DFT) can be employed to predict the electronic properties of the monomer and its oligomers, providing insights into their potential for optoelectronic applications. nih.govnih.gov Molecular modeling and simulation techniques can be used to predict the bulk properties of polymers derived from this compound, such as their glass transition temperature, mechanical modulus, and thermal stability. mdpi.com

These computational predictions can help to screen potential molecular structures and polymerization strategies before undertaking extensive experimental work, thereby accelerating the discovery of new materials with desired properties. For example, simulations can be used to understand how modifications to the phenoxyphenoxy backbone or the introduction of different functional groups will affect the final properties of the cured polymer network. mdpi.com

Interdisciplinary Applications in Sensor Technologies and Optoelectronic Devices

The conjugated system formed upon polymerization or derivatization of the ethynyl group in this compound opens up possibilities for its use in sensor technologies and optoelectronic devices. The electronic properties of conjugated polymers are sensitive to their environment, making them suitable for use as the active material in chemical sensors. colostate.edu Future research could explore the development of sensors based on polymers derived from this compound for the detection of specific analytes.

In the field of optoelectronics, conjugated polymers are utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). sigmaaldrich.commdpi.comyoutube.com The phenoxyphenoxy moiety can be functionalized to tune the electronic energy levels of the resulting polymer, potentially leading to materials with improved charge transport and light-emitting properties. Research in this area will involve the synthesis and characterization of novel polymers and their integration into device architectures.

Further Development of Green and Sustainable Chemical Synthesis Pathways

In line with the growing emphasis on sustainable chemistry, future research will focus on developing greener synthetic routes for this compound. This includes the exploration of solvent-free reaction conditions, which can significantly reduce the environmental impact of the synthesis. mdpi.comcmu.eduresearchgate.netresearchgate.net The use of ultrasound or microwave irradiation can also be investigated to enhance reaction rates and reduce energy consumption. mdpi.com

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-Ethynyl-3-(3-phenoxyphenoxy)benzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via Sonogashira coupling , where a halogenated precursor (e.g., 3-bromo-(3-phenoxyphenoxy)benzene) reacts with a terminal alkyne (e.g., ethynyltrimethylsilane) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper iodide co-catalyst. Key parameters include:

- Solvent : Use polar aprotic solvents (e.g., THF or DMF) to enhance reaction efficiency.

- Temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent alkyne oxidation .

Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .

Q. How can spectroscopic methods (NMR, FTIR, MS) be employed to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and ethynyl protons (sharp singlet near δ 2.5–3.0 ppm). The phenoxy groups exhibit distinct splitting patterns due to para-substitution .

- FTIR : Confirm ethynyl C≡C stretch (~2100 cm⁻¹) and aryl ether C-O-C vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 298 (M⁺) and fragmentation patterns consistent with aryl-ether cleavage .

Q. What safety protocols are critical when handling ethynyl-containing compounds?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates.

- Fire prevention : Avoid open flames/sparks due to the ethynyl group’s flammability.

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .

Advanced Research Questions

Q. How can contradictory data in reaction yields (e.g., Pd vs. Cu catalyst systems) be systematically resolved?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalyst loading (0.5–5 mol%), ligand type (e.g., PPh₃ vs. Xantphos), and solvent polarity to identify statistically significant factors .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to detect intermediate byproducts (e.g., homocoupling diynes) .

- Controlled Replicates : Repeat reactions ≥3 times under identical conditions to assess reproducibility .

Q. What computational strategies predict the compound’s reactivity in cross-coupling or cycloaddition reactions?

- Methodological Answer :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in Diels-Alder reactions. For example, the ethynyl group’s electron-deficient nature may favor electron-rich dienes .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMF) on transition-state stabilization .

Q. How do substituent effects (e.g., phenoxy vs. trifluoromethyl groups) influence thermal stability and degradation pathways?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare decomposition temperatures under nitrogen vs. air. The phenoxy group may enhance thermal stability via resonance stabilization .

- Accelerated Stability Testing : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via GC-MS. Meta-substituted phenoxy groups are less prone to oxidative cleavage compared to ortho-substituted analogs .

Q. What strategies improve regioselectivity in derivatization reactions (e.g., electrophilic aromatic substitution)?

- Methodological Answer :

- Directing Groups : The ethynyl group acts as a meta-director, while the phenoxy group directs electrophiles to para positions. Use steric hindrance (e.g., bulky substituents) to bias substitution patterns .

- Lewis Acid Catalysis : Employ FeCl₃ or AlCl₃ to polarize electrophiles (e.g., nitration agents) and enhance regiocontrol .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts vs. X-ray crystallography)?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating proton-proton couplings and spatial proximities. For example, NOE interactions can confirm substituent positions .

- Single-Crystal X-ray Diffraction : Resolve ambiguities in regiochemistry by determining the crystal structure. Compare experimental bond angles with DFT-optimized geometries .

Methodological Tables

Table 1 : Optimization of Sonogashira Coupling Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (Pd) | 2–3 mol% | Maximizes C-C bond formation |

| Solvent | DMF/THF (1:1) | Balances solubility and reactivity |

| Temperature | 70°C | Minimizes alkyne dimerization |

| Reaction Time | 12–18 hours | Ensures >90% conversion |

Table 2 : Key Spectroscopic Benchmarks

| Technique | Diagnostic Signal | Interpretation |

|---|---|---|

| ¹H NMR | δ 3.1 (s, 1H) | Ethynyl proton |

| FTIR | 2100 cm⁻¹ | C≡C stretch |

| EI-MS | m/z 298 (M⁺) | Molecular ion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.